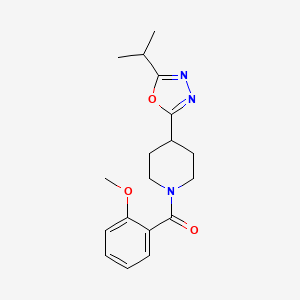

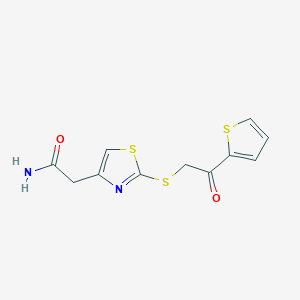

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone” is a chemical compound that contains an oxadiazole ring. Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a variety of useful biological effects .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which is a key component of the compound, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .

Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .

Scientific Research Applications

Crystal Packing and Non-Covalent Interactions

Research on 1,2,4-oxadiazole derivatives, including those with structural similarities to the compound , has shown the importance of non-covalent interactions such as lone pair-π interactions and halogen bonding in their crystal packing. These interactions contribute significantly to the stabilization of molecular conformations and the overall architecture of the crystal lattice, highlighting the compound's potential for diverse applications in materials science and pharmaceutical development (Sharma et al., 2019).

Antimicrobial Activity

Synthetic efforts to create derivatives of oxadiazole and piperidine, structurally related to the compound of interest, have been associated with antimicrobial properties. These studies indicate that the structural motifs present in the compound can be manipulated to enhance antimicrobial efficacy, making them valuable in the development of new antimicrobial agents (Kumar et al., 2012).

Structural Exploration and Antiproliferative Activity

Compounds with a similar structural framework, including oxadiazole and piperidinyl groups, have been synthesized and characterized for their antiproliferative activities. Their crystal structures were elucidated, and detailed analyses were performed to understand the intermolecular interactions present, which could inform the design of compounds with improved biological activities (Prasad et al., 2018).

Antimicrobial and Herbicidal Activities

The synthesis of new oxime derivatives featuring piperidinyl methanone groups has demonstrated significant antimicrobial activities, suggesting that modifications to the compound could yield valuable agents for controlling microbial growth. Additionally, the exploration of such derivatives for herbicidal activity implies potential agricultural applications (Mallesha & Mohana, 2014).

Role in Selective Estrogen Receptor Modulators

Research into compounds with a similar molecular structure has contributed to the development of selective estrogen receptor modulators (SERMs), which possess both estrogen agonist and antagonist properties. This underscores the compound's relevance in medicinal chemistry, particularly in the design of therapeutics for conditions such as osteoporosis and breast cancer (Palkowitz et al., 1997).

Future Directions

The development of new compounds to which microbes would be sensitive is a worldwide effort due to the development of antimicrobial resistance . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the compound “(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone” could potentially be explored for its antimicrobial activity in future studies .

Properties

IUPAC Name |

(2-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHVRZSCTRPQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2551938.png)

![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

methanone](/img/structure/B2551946.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)

![N-benzyl-2-[2-oxo-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetamide](/img/structure/B2551948.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)